molecular formula C23H21BrN2O4S2 B12019185 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 617697-86-6

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No.: B12019185
CAS No.: 617697-86-6
M. Wt: 533.5 g/mol
InChI Key: MZZMOVAIFOUHRP-VXPUYCOJSA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominated compounds, and thiazolidinone precursors. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium catalysts for coupling reactions

    Reagents: Brominating agents, thionating agents

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetonitrile, ethanol

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Antimicrobial Activity: Exhibits activity against certain bacterial strains.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Pathways involved could include signal transduction pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Similar structure with variations in substituents.

    Indolinones: Compounds with an indolinone core structure.

Uniqueness

The unique combination of the indolinone and thiazolidinone moieties, along with specific substituents like the bromo and dimethoxyphenethyl groups, gives this compound distinct chemical and biological properties.

Properties

CAS No.

617697-86-6

Molecular Formula

C23H21BrN2O4S2

Molecular Weight

533.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21BrN2O4S2/c1-4-25-16-7-6-14(24)12-15(16)19(21(25)27)20-22(28)26(23(31)32-20)10-9-13-5-8-17(29-2)18(11-13)30-3/h5-8,11-12H,4,9-10H2,1-3H3/b20-19-

InChI Key

MZZMOVAIFOUHRP-VXPUYCOJSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O

Origin of Product

United States

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